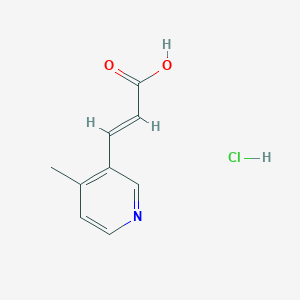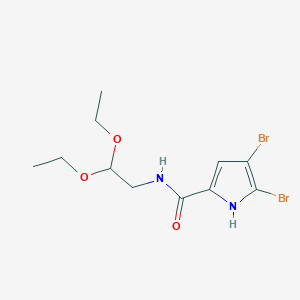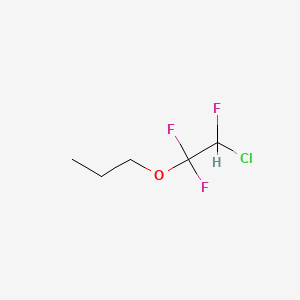
1-(2-Chloro-1,1,2-trifluoroethoxy)propane
描述
1-(2-Chloro-1,1,2-trifluoroethoxy)propane, also known as CTFEP, is a fluorinated organic compound belonging to the class of organofluorine compounds. It is a colorless volatile liquid with a sweet odor, and is used as a solvent in various industrial and chemical processes. CTFEP is also used in research applications, such as biochemical and physiological studies.
作用机制
1-(2-Chloro-1,1,2-trifluoroethoxy)propane is a non-polar solvent, which means that it can dissolve non-polar compounds, such as lipids, but not polar compounds, such as proteins. It is also a low-boiling-point solvent, which means that it can be used to extract compounds from solutions. Furthermore, 1-(2-Chloro-1,1,2-trifluoroethoxy)propane has a low vapor pressure, which makes it suitable for use in closed systems, such as chromatography columns.
生化和生理效应
1-(2-Chloro-1,1,2-trifluoroethoxy)propane is generally considered to be non-toxic, and is not known to have any adverse effects on human health. It is also non-flammable and non-explosive, making it safe to use in laboratory experiments.
实验室实验的优点和局限性
1-(2-Chloro-1,1,2-trifluoroethoxy)propane has several advantages over other solvents for use in laboratory experiments. It has a low boiling point and low vapor pressure, making it suitable for use in closed systems. It is also non-toxic and non-flammable, making it safe to use in the lab. However, 1-(2-Chloro-1,1,2-trifluoroethoxy)propane is not suitable for use with polar compounds, and it is not as effective as other solvents at dissolving certain molecules.
未来方向
There are several potential future directions for research involving 1-(2-Chloro-1,1,2-trifluoroethoxy)propane. One potential direction is to explore its use in the synthesis of new organic compounds. Another potential direction is to investigate its potential as a solvent for other types of molecules, such as peptides and nucleic acids. Additionally, 1-(2-Chloro-1,1,2-trifluoroethoxy)propane could be used to study the structure and function of proteins and other biomolecules. Finally, 1-(2-Chloro-1,1,2-trifluoroethoxy)propane could be used to investigate the effects of fluorinated compounds on biochemical and physiological processes.
科学研究应用
1-(2-Chloro-1,1,2-trifluoroethoxy)propane is widely used in scientific research, particularly in biochemical and physiological studies. It is used as a solvent for various compounds, including proteins, carbohydrates, and lipids, and can be used to study the structure and function of these molecules. 1-(2-Chloro-1,1,2-trifluoroethoxy)propane is also used in chromatography and spectroscopy to analyze the structure of various molecules.
属性
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBXLDLDMFYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70784406 | |
| Record name | 1-(2-Chloro-1,1,2-trifluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70784406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-1,1,2-trifluoroethoxy)propane | |
CAS RN |
380-43-8 | |
| Record name | 1-(2-Chloro-1,1,2-trifluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70784406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)
![2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1430681.png)
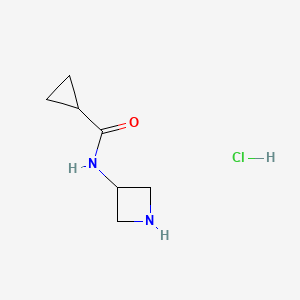
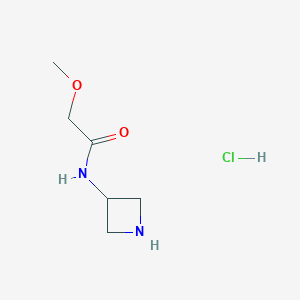
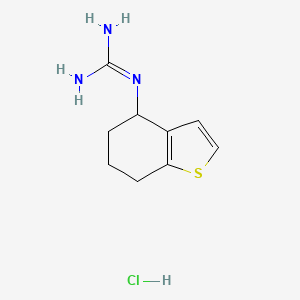
![1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1430688.png)
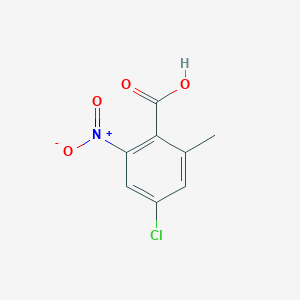
![1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione](/img/structure/B1430691.png)
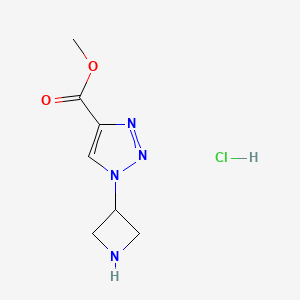
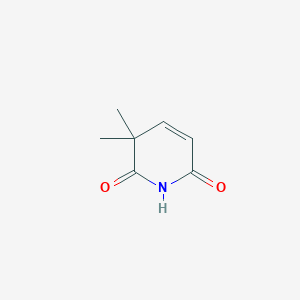
![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B1430696.png)
![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
